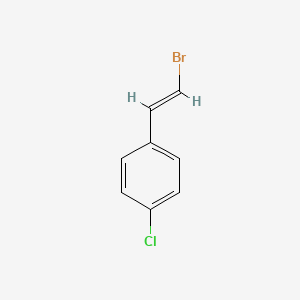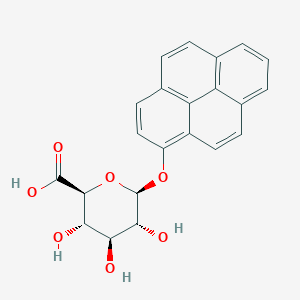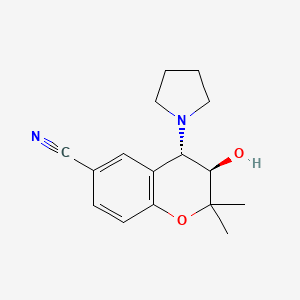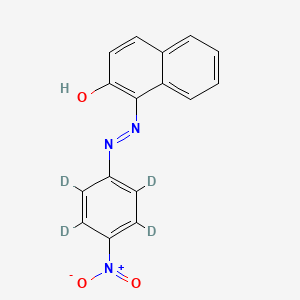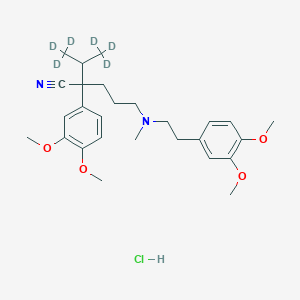
Verapamil-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Verapamil-d6 Hydrochloride is a deuterium-labeled version of the compound Verapamil . It is commonly used in scientific research to study chemical metabolism and kinetics . The incorporation of deuterium, a stable isotope of hydrogen, into the molecule does not significantly change its biochemical properties but allows for differentiation from the non-labeled compound . Verapamil hydrochloride is a calcium ion influx inhibitor (slow-channel blocker or calcium ion antagonist) that exerts its pharmacologic effects by modulating the influx of ionic calcium across the cell membrane of the arterial smooth muscle as well as in conductile and contractile myocardial cells .
Chemical Reactions Analysis
Verapamil Hydrochloride shows thermal stability up to 180 °C and melts at 146 °C, followed by total degradation . The drug showed degradation when subjected to oxidizing conditions, suggesting that the degradation product is 3,4-dimethoxybenzoic acid derived from alkyl side chain oxidation .Physical And Chemical Properties Analysis
Verapamil Hydrochloride shows thermal stability up to 180 °C and melts at 146 °C, followed by total degradation . The drug is compatible with all the excipients evaluated . The drug showed degradation when subjected to oxidizing conditions .Applications De Recherche Scientifique
Treatment of Achalasia and Esophageal Spasms : Verapamil Hydrochloride, known for its smooth muscle contraction reduction properties, has been studied for its effects on lower esophageal sphincter pressure in both healthy subjects and patients with achalasia. This suggests potential therapeutic applications for conditions like achalasia and diffuse esophageal spasm (Becker & Burakoff, 1983).
Modified Release Formulations for Arrhythmias : A study explored the formulation of a modified release matrix for Verapamil Hydrochloride, aiming for an 8-hour in vitro release profile suitable for once-a-day administration in arrhythmia treatment (Rojas, Aristizabal, & Sánchez, 2013).
Anesthetic Requirements in Veterinary Medicine : Research has indicated that Verapamil Hydrochloride can reduce anesthetic requirements, such as for halothane in dogs, due to its sodium channel blocking properties (Maze, Mason, & Kates, 1983).
Pharmacokinetic Profiling and Drug-Drug Interactions : The use of a stable isotope-labeled compound, Verapamil-d6, has been demonstrated for analyzing pharmacokinetic profiles and drug-drug interactions, particularly involving CYP inhibitors (Kataoka et al., 2016).
Transdermal Drug Delivery Systems : Studies have been conducted to develop and evaluate transdermal drug delivery systems containing Verapamil Hydrochloride for controlled drug release (Marapur et al., 2018).
Cardiovascular Therapies : Verapamil Hydrochloride has been shown to be effective in treating symptomatic hypertrophic cardiomyopathy by decreasing left ventricular outflow obstruction (Morris & Goldschlager, 1983).
Electrocardiographic Effects in Animals : The drug's impact on the electrical activities of the heart has been studied in donkeys, showing significant changes in heart rate and electrocardiographic parameters following verapamil administration (Kojouri, Rezakhani, & Torki, 2007).
Polymer-Encapsulation for Improved Bioavailability : Research on encapsulating Verapamil Hydrochloride in polymeric particles has been conducted to enhance its bioavailability and overcome limitations such as extensive hepatic metabolism and short half-life (Balotro & Sabban, 2017).
Safety And Hazards
Orientations Futures
Verapamil is used to prevent chest pain caused by angina as well as irregular heart rhythms (arrhythmias). It’s also used to treat high blood pressure (hypertension). If you have high blood pressure, taking verapamil helps to prevent future heart disease, heart attacks, and stroke . The future directions of Verapamil-d6 Hydrochloride would likely follow the same path as Verapamil, with ongoing research into its effects and potential uses.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQPXTMNIUCOSY-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Verapamil-d6 Hydrochloride | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

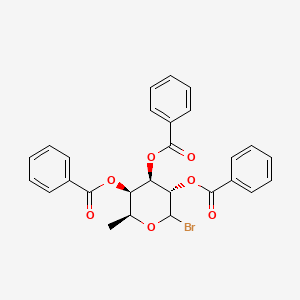
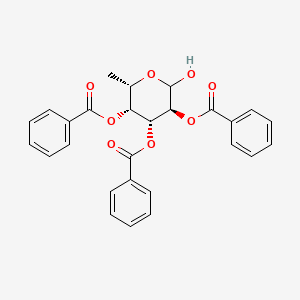
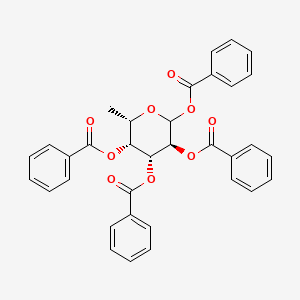
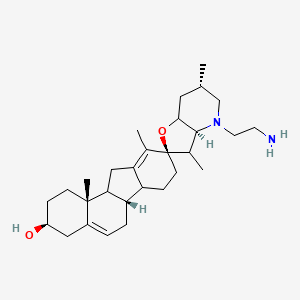
![rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one](/img/no-structure.png)
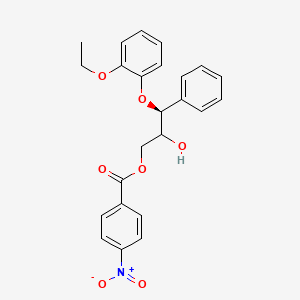
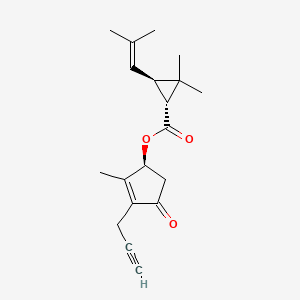
![Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate](/img/structure/B1140272.png)
